molecular formula C9H8ClN B13585128 5-(But-3-yn-1-yl)-2-chloropyridine CAS No. 2228624-00-6

5-(But-3-yn-1-yl)-2-chloropyridine

Cat. No.: B13585128
CAS No.: 2228624-00-6
M. Wt: 165.62 g/mol
InChI Key: NXXISPKYVSMPLO-UHFFFAOYSA-N
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Description

5-(But-3-yn-1-yl)-2-chloropyridine is a chemical compound with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol . It features a 2-chloropyridine scaffold, a structure recognized as a valuable building block in the synthesis of various bioactive molecules and is found in commercial applications such as fungicides, insecticides, and pharmaceuticals including antihistamines and antiarrhythmics . The compound is characterized by a calculated logP of 2.30 and a topological polar surface area of 12.89 Ų, properties that are relevant for drug discovery and materials science research . The terminal alkyne group in its structure offers a versatile handle for further chemical modification via metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it a useful intermediate for constructing more complex molecular architectures . As a derivative of 2-chloropyridine, this compound is anticipated to undergo nucleophilic aromatic substitution, allowing researchers to efficiently introduce diverse amine or other functional groups at the 2-position of the pyridine ring . Researchers can leverage this bifunctional reagent in exploratory synthesis, particularly in the development of novel compounds for pharmacological and agrochemical screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2228624-00-6

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

5-but-3-ynyl-2-chloropyridine

InChI

InChI=1S/C9H8ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h1,5-7H,3-4H2

InChI Key

NXXISPKYVSMPLO-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloropyridine Core

The 2-chloropyridine moiety is commonly prepared by direct chlorination of pyridine. According to a patented process, gaseous chlorine reacts with pyridine vapors in the presence of carbon tetrachloride vapors to minimize side reactions such as tar formation, flashing, and carbonization. The molar ratio of pyridine to chlorine is critical, typically maintained between 2:1 and 3.5:1 to optimize yield and safety. This process yields 2-chloropyridine with reduced by-products and improved safety profile compared to direct chlorination methods.

Parameter Typical Range Notes
Pyridine:Chlorine ratio 2:1 to 3.5:1 Lower ratios reduce yield; higher ratios increase cost
Reaction phase Vapor phase Chlorine mixed with CCl4 vapors before reaction
Side reactions Minimized by CCl4 vapor Reduces tar, flashing, carbonization

Introduction of the But-3-yn-1-yl Group

The but-3-yn-1-yl substituent is introduced via alkynylation reactions, most notably the Sonogashira cross-coupling reaction. This reaction couples an aryl halide (such as 2-chloropyridine) with a terminal alkyne (but-3-yn-1-yl derivative) in the presence of palladium catalysts and copper co-catalysts under mild conditions. The Sonogashira reaction is widely used for synthesizing alkynyl-substituted heterocycles due to its high efficiency and tolerance of various functional groups.

Reagents Conditions Outcome
2-Chloropyridine Pd catalyst, Cu co-catalyst Formation of C-C bond at pyridine 5-position
But-3-yn-1-yl terminal alkyne Typically base, solvent (e.g., Et3N, DMF) Alkynylation with good yield
Temperature Room temperature to 80°C Optimized for catalyst activity

Multi-Step Synthesis Strategy

A typical synthetic route involves:

  • Preparation of 2-chloropyridine via controlled chlorination of pyridine vapor.
  • Functionalization at the 5-position by Sonogashira coupling with a but-3-yn-1-yl terminal alkyne.
  • Purification by flash chromatography or recrystallization to isolate the desired compound.

This approach is scalable and adaptable for industrial synthesis, with continuous flow reactors enhancing reaction control and yield.

Literature reports indicate that the Sonogashira coupling of 2-chloropyridine derivatives with terminal alkynes generally yields the desired alkynylpyridines in moderate to high yields (60–85%). The chlorination step yields 2-chloropyridine efficiently when molar ratios and reaction conditions are optimized, with yields typically exceeding 70% under improved conditions.

Step Yield (%) Notes
2-Chloropyridine formation 70–80 Optimized vapor phase chlorination
Sonogashira coupling 60–85 Depends on catalyst system and conditions
  • Purification techniques such as flash chromatography using solvent mixtures (e.g., n-pentane/ethyl acetate) are standard for isolating pure 5-(But-3-yn-1-yl)-2-chloropyridine.
  • The choice of catalyst and reaction atmosphere (inert gas) is important to prevent side reactions and degradation of sensitive alkynyl groups.
  • Alternative synthetic routes involving metal-catalyzed C-H functionalization of pyridines are emerging but less commonly applied for this specific substitution pattern.
Method Key Reagents/Conditions Advantages Disadvantages
Vapor phase chlorination Pyridine, Cl2, CCl4 vapor, controlled ratio High yield, reduced by-products Requires careful control of gases
Sonogashira coupling 2-Chloropyridine, terminal alkyne, Pd/Cu catalysts Efficient C-C bond formation Sensitive to air/moisture
Continuous flow synthesis Automated reactors, optimized conditions Scalable, reproducible Requires specialized equipment
  • Patented vapor phase chlorination process for 2-chloropyridine preparation minimizing side reactions.
  • Sonogashira cross-coupling as a key method for alkynylation of pyridine derivatives.
  • General synthetic approaches to pyridine derivatives including metal-catalyzed and cyclization methods.
  • Purification and characterization data from recent synthetic reports on alkynylpyridines.

Chemical Reactions Analysis

Types of Reactions:

5-(But-3-yn-1-yl)-2-chloropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine in the presence of a base can yield the corresponding aminopyridine derivative.

    Addition Reactions: The alkyne group in the but-3-yn-1-yl moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides, leading to the formation of haloalkenes or haloalkanes.

    Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Common Reagents and Conditions:

    Substitution Reactions: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are typical reagents.

    Oxidation Reactions: Oxidizing agents like KMnO4 or OsO4 are employed under controlled conditions.

Major Products:

    Substitution Reactions: Aminopyridine derivatives, thiopyridine derivatives, alkoxypyridine derivatives.

    Addition Reactions: Haloalkenes, haloalkanes.

    Oxidation Reactions: Aldehydes, ketones.

Scientific Research Applications

Chemistry:

5-(But-3-yn-1-yl)-2-chloropyridine is used as a building block in organic synthesis

Biology:

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine:

The compound and its derivatives have potential applications in medicinal chemistry. They can be explored as candidates for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(But-3-yn-1-yl)-2-chloropyridine depends on its specific application and the target it interacts with. Generally, the compound can exert its effects through:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Key Structural Features

Compound Substituent at C5 Substituent at C2 Key Functional Groups
5-(But-3-yn-1-yl)-2-chloropyridine But-3-yn-1-yl (terminal alkyne) Chlorine Alkyne, Chloropyridine
ABT-594 (Tebanicline) (2R)-Azetidinylmethoxy Chlorine Ether, Azetidine
5-(Aminomethyl)-2-chloropyridine Aminomethyl Chlorine Amine, Chloropyridine
5-Bromo-2-chloropyridine Bromine Chlorine Halogens

Pharmacological and Toxicological Profiles

Analgesic Agents: ABT-594 vs. This compound

  • ABT-594 : A potent α4β2 nicotinic acetylcholine receptor (nAChR) agonist with analgesic efficacy in neuropathic pain models. However, clinical trials were halted due to emesis and nausea linked to α3β4 nAChR off-target effects .
  • This compound: No direct pharmacological data, but the alkyne group may improve blood-brain barrier penetration compared to ABT-594’s ether linkage. Potential α4β2 selectivity could reduce side effects .

Neonicotinoid Metabolites: 5-(Aminomethyl)-2-chloropyridine

  • Retains the 2-chloropyridine "toxicophore," contributing to environmental persistence and toxicity in aquatic organisms. DNA damage via bioactivation (S9 liver fraction) is a concern .

Toxicity of 2-Chloropyridine Derivatives

  • DNA Damage: 2-Chloropyridine and its metabolites (e.g., N-oxides) induce genotoxicity in human lymphoma cells, particularly in the presence of metabolic activation .
  • Environmental Impact: Neonicotinoid metabolites like 5-(aminomethyl)-2-chloropyridine persist in water systems, posing ecological risks .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula CAS Number Boiling Point (°C) Water Solubility
This compound C9H7ClN Not reported Not available Low (alkyne)
ABT-594 (free base) C9H11ClN2O 198283-73-7 Not available Moderate
5-(Aminomethyl)-2-chloropyridine C6H7ClN2 97004-04-1 Not available High (amine)

Table 2: Pharmacokinetic and Toxicological Data

Compound Key Target EC50 (nM) Major Toxicity
ABT-594 α4β2 nAChR 10–50 Emesis, nausea
5-(Aminomethyl)-2-chloropyridine Insect nAChR N/A Aquatic toxicity
2-Chloropyridine DNA (indirect) N/A Genotoxicity (S9-dependent)

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